molecular formula C10H11N3OS2 B4431654 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

Cat. No.: B4431654
M. Wt: 253.3 g/mol
InChI Key: GMNRRFGCUCEMJG-UHFFFAOYSA-N
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Description

4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is a heterocyclic compound that features a thiophene ring fused with a thiadiazole moiety. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide typically involves the reaction of 4-ethyl-5-methylthiophene-3-carboxylic acid with thiosemicarbazide under acidic conditions to form the corresponding thiosemicarbazone. This intermediate is then cyclized using phosphorus oxychloride to yield the desired thiadiazole derivative .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the thiadiazole moiety, potentially converting it to a thiadiazoline derivative.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Thiadiazoline derivatives.

    Substitution: Halogenated thiophene derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is primarily attributed to its interaction with biological macromolecules. The thiadiazole moiety can form hydrogen bonds and interact with nucleic acids, thereby inhibiting DNA replication and exerting cytotoxic effects on cancer cells . Additionally, the compound’s ability to generate reactive oxygen species (ROS) contributes to its antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    1,3,4-thiadiazole derivatives: These compounds share the thiadiazole core and exhibit similar biological activities, such as antimicrobial and anticancer properties.

    Thiophene derivatives: Compounds like 2-aminothiophene and 2-bromothiophene are structurally related and used in similar applications.

Uniqueness

4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide is unique due to the combination of the thiophene and thiadiazole rings, which enhances its biological activity and broadens its range of applications. The presence of both electron-donating and electron-withdrawing groups in the molecule allows for versatile chemical modifications and functionalization .

Properties

IUPAC Name

4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3OS2/c1-3-7-6(2)15-4-8(7)9(14)12-10-13-11-5-16-10/h4-5H,3H2,1-2H3,(H,12,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMNRRFGCUCEMJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(SC=C1C(=O)NC2=NN=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
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4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
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4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
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4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
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4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide
Reactant of Route 6
4-ethyl-5-methyl-N-(1,3,4-thiadiazol-2-yl)thiophene-3-carboxamide

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